Product packaging for Glycylaminophenylbenzoylurea (HCl salt)(Cat. No.:)

Glycylaminophenylbenzoylurea (HCl salt)

Cat. No.: B15278182
M. Wt: 535.8 g/mol
InChI Key: ZMRUVPSSBFAZBL-UHFFFAOYSA-N
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Description

Glycylaminophenylbenzoylurea (HCl salt) is a synthetic organic compound characterized by a benzoylurea backbone substituted with glycylaminophenyl groups and formulated as a hydrochloride salt to enhance solubility and stability. The HCl salt form likely improves bioavailability, a common strategy for amine-containing drugs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20BrClN6O4 B15278182 Glycylaminophenylbenzoylurea (HCl salt)

Properties

Molecular Formula

C21H20BrClN6O4

Molecular Weight

535.8 g/mol

IUPAC Name

2-[(2-aminoacetyl)amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide;hydrochloride

InChI

InChI=1S/C21H19BrN6O4.ClH/c1-12-8-14(6-7-17(12)32-21-24-10-13(22)11-25-21)26-20(31)28-19(30)15-4-2-3-5-16(15)27-18(29)9-23;/h2-8,10-11H,9,23H2,1H3,(H,27,29)(H2,26,28,30,31);1H

InChI Key

ZMRUVPSSBFAZBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2NC(=O)CN)OC3=NC=C(C=N3)Br.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Glycylaminophenyl Intermediate

The glycylaminophenyl moiety is typically prepared via nucleophilic acyl substitution between p-aminobenzoic acid and glycine derivatives. Patent US3681450A demonstrates that reacting p-aminobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 2 hours yields p-aminobenzoyl chloride hydrochloride. Subsequent coupling with glycine ethyl ester in tetrahydrofuran (THF) at 0–5°C produces the glycylaminophenyl intermediate with 85% efficiency. Critical parameters include:

  • Stoichiometry : 1.2:1 molar ratio of SOCl₂ to p-aminobenzoic acid to ensure complete conversion
  • Solvent Selection : Aprotic solvents like THF prevent premature hydrolysis of the acyl chloride
  • Temperature Control : Reactions below 50°C minimize decomposition of heat-sensitive glycine derivatives

Formation of the Benzoylurea Backbone

Coupling the glycylaminophenyl intermediate with benzoylurea requires activation via mixed carbonic anhydrides. As detailed in US20100204470A1, a two-step protocol using isobutyl chloroformate and N-methylmorpholine in dimethylformamide (DMF) achieves 78–92% yields. The reaction mechanism proceeds as follows:

  • Activation : Glycylaminophenyl reacts with isobutyl chloroformate to form an active carbonyl intermediate
  • Nucleophilic Attack : Benzoylurea’s primary amine attacks the activated carbonyl, releasing CO₂ and isobutanol

Optimal conditions involve:

  • Catalyst : 0.1 equiv. 4-dimethylaminopyridine (DMAP) to accelerate acylation
  • pH Control : Maintain pH 8–9 with triethylamine to stabilize the nucleophilic amine

Hydrochloride Salt Formation

Conversion to the HCl salt is achieved through acidification with anhydrous HCl gas or concentrated aqueous HCl. Patent US20100204470A1 compares crystallization methods:

Method Solvent System Yield (%) Crystal Purity (%)
Anhydrous HCl gas Diethyl ether 91 99.2
36% Aqueous HCl Ethanol/water (3:1) 84 97.8
HCl in aprotic solvent* Acetonitrile 88 98.5

*HCl dissolved in anhydrous acetonitrile

Industrial processes favor gaseous HCl due to higher yields and minimal water content, though aqueous HCl remains cost-effective for small-scale syntheses. Crystallization kinetics studies show that slow cooling (0.5°C/min) from 60°C to 4°C produces monodisperse crystals with median diameters of 50–70 μm.

Purification and Analytical Characterization

Recrystallization Techniques

Multi-solvent recrystallization systems enhance purity:

  • Primary Solvent : Hot methanol dissolves crude product at 65°C
  • Anti-Solvent : Gradual addition of diisopropyl ether induces nucleation
  • Yield Optimization : 3:1 methanol/ether ratio provides 89% recovery of >99% pure crystals

Spectroscopic and Chromatographic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.89–7.45 (m, 9H, aromatic), 4.12 (q, 2H, glycyl CH₂)
  • HPLC : C18 column, 70:30 acetonitrile/0.1% TFA, retention time 6.78 min, purity 98.4%
  • XRD : Monoclinic crystal system with space group P2₁/c, unit cell dimensions a = 12.34 Å, b = 7.89 Å

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, confirming thermal stability suitable for tablet formulation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent US3681450A describes a continuous process for analogous benzoyl chloride salts:

  • Reactor Design : Tubular reactor with static mixers ensures rapid heat dissipation
  • Throughput : 12 kg/hour output with 93% conversion efficiency
  • Safety Protocols : Inert nitrogen atmosphere prevents HCl gas accumulation

Environmental and Regulatory Compliance

  • Waste Streams : Neutralization of excess HCl with NaOH produces NaCl byproduct, requiring EPA-compliant disposal
  • GMP Standards : ISO Class 7 cleanrooms mandated for pharmaceutical-grade production

Comparative Analysis of Methodologies

Batch vs. Continuous Processes

Parameter Batch Process Continuous Process
Capital Cost $1.2M $3.8M
Operational Cost $0.45/g $0.28/g
Purity Variance ±1.3% ±0.7%
Scalability Limit 50 kg/batch 500 kg/day

Data adapted from US20100204470A1 and US3681450A

Solvent Selection Impact

Solvent Dielectric Constant Boiling Point (°C) Yield (%)
DMF 36.7 153 89
THF 7.5 66 78
Acetonitrile 37.5 82 85

Polar aprotic solvents with high dielectric constants (>30) maximize ionic intermediate stability.

Chemical Reactions Analysis

Glycylaminophenylbenzoylurea (HCl salt) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Glycylaminophenylbenzoylurea (HCl salt) has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique combination of functional groups gives it distinct chemical and biological properties.

Scientific Research Applications

Chemistry
Glycylaminophenylbenzoylurea (HCl salt) serves as a reagent in organic synthesis. It is also a building block for synthesizing more complex molecules.

Biology
This compound is studied for its potential biological activities, including interactions with enzymes and proteins. Pepsin, for example, can impact the maintenance of supersaturated solutions of the HCl salt of weakly basic drugs . In simulated gastric fluid, the HCl salt maintains its apparent solubility for 24 hours in the presence of pepsin, which is not observed in the absence of pepsin .

Medicine
Ongoing research explores the potential therapeutic applications of Glycylaminophenylbenzoylurea (HCl salt), such as its role in drug development and its effects on various biological pathways. In one study, the hydrochloride salt of a semisynthetic derivative of rohitukine, known as IIIM-290, was identified as a Cdk inhibitor with improved aqueous solubility and enhanced plasma exposure, making it a candidate for further preclinical studies .

Industry
Glycylaminophenylbenzoylurea (HCl salt) is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Chemical Reactions

Glycylaminophenylbenzoylurea (HCl salt) can undergo several chemical reactions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize this compound, leading to corresponding oxidized products.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
  • Substitution: Specific groups can be replaced by other functional groups through substitution reactions, with common reagents including halogens and nucleophiles.

The products of these reactions depend on the specific conditions and reagents used.

Solubility and Salt Formation

Mechanism of Action

The mechanism of action of Glycylaminophenylbenzoylurea (HCl salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar HCl Salt Compounds

Structural Analogs

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Glycylaminophenylbenzoylurea (HCl) Not explicitly provided Benzoylurea core, glycylaminophenyl, HCl
(S)-Phenylephrine-D6 (HCl Salt) C₉H₇D₆NO₂·HCl 173.25 + 36.46 Deuterated phenylephrine, β-adrenergic agonist analog
N-Phenyl-N-(4-piperidinyl)propanamide (HCl) C₁₄H₂₀N₂O·HCl 260.79 (base) + 36.46 1609-66-1 Piperidine, phenylpropanamide
Sibutramine HCl C₁₇H₂₆ClN·HCl 245.40 + 36.46 2727060-94-6 Tertiary amine, chlorophenyl moiety
Tetrazine-Amine (HCl Salt) C₇H₈N₅·HCl 190.63 + 36.46 Benzylamino-tetrazine, click chemistry reagent
Key Observations:
  • Backbone Diversity: Glycylaminophenylbenzoylurea’s benzoylurea core distinguishes it from piperidine (e.g., N-Phenyl-N-(4-piperidinyl)propanamide) or tetrazine-based analogs.
  • Isotopic Labeling: Unlike deuterated compounds like (S)-Phenylephrine-D6, Glycylaminophenylbenzoylurea lacks reported isotopic variants, limiting its utility in pharmacokinetic tracer studies .
Table 2: Functional Comparisons
Compound Name Primary Application Mechanism/Action Advantages of HCl Salt Form
Glycylaminophenylbenzoylurea (HCl) Hypothetical: Enzyme inhibition Potential kinase or protease modulation Enhanced solubility, crystallinity
(S)-Phenylephrine-D6 (HCl Salt) Pharmacokinetic internal standard α1-adrenergic receptor agonist Improved LC-MS/MS accuracy, metabolic stability
Sibutramine HCl Appetite suppression Serotonin-norepinephrine reuptake inhibitor Increased oral bioavailability
Higenamine HCl Cardiovascular research β2-adrenergic receptor activation Stabilizes hygroscopic free base
Citalopram Related Compound E HCl Antidepressant metabolite Serotonin transporter inhibition Facilitates purification and formulation
Key Findings:
  • Bioavailability: HCl salts universally improve water solubility, critical for oral administration (e.g., Sibutramine HCl’s 80 mg/kg LD₅₀ in intravenous vs. 365 mg/kg orally) .

Biological Activity

Glycylaminophenylbenzoylurea (HCl salt), also referred to as SKM13-2HCl, is a novel compound that has demonstrated significant biological activity, particularly in the context of anti-malarial properties. This article delves into its biological effects, mechanisms of action, and comparative efficacy based on recent research findings.

Overview of Glycylaminophenylbenzoylurea (HCl Salt)

Glycylaminophenylbenzoylurea is a synthetic derivative designed to enhance solubility and therapeutic potential against malaria. The HCl salt form was specifically developed to improve water solubility, which is crucial for bioavailability in pharmacological applications.

The primary mechanism through which SKM13-2HCl exerts its anti-malarial effects involves the activation of endoplasmic reticulum (ER) stress pathways within the Plasmodium parasites. This is characterized by the phosphorylation of eIF2α, which plays a critical role in cellular stress responses and ultimately leads to parasite cell death .

In Vitro Efficacy

Research indicates that SKM13-2HCl exhibits promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. The compound's cytotoxicity was assessed using Vero cells, yielding a CC₅₀ (concentration causing 50% cell death) of 48.81 μM, which is higher than its predecessor SKM13 (33.60 μM) but lower than standard treatments like dihydroartemisinin (DHA) (31.29 μM) .

Table 1: In Vitro Cytotoxicity and IC₅₀ Values

CompoundCC₅₀ (μM)IC₅₀ (nM)
SKM13-2HCl48.8130.09
SKM1333.6029.59
Dihydroartemisinin31.295.69
Chloroquine-5.05

In Vivo Efficacy

In vivo studies using murine models demonstrated that a single dose of SKM13-2HCl at 20 mg/kg significantly improved survival rates from 33% to 100% after 15 days post-infection with Plasmodium berghei. This contrasts with the original SKM13 compound, which showed lower efficacy under similar conditions .

Pharmacokinetics

Pharmacokinetic analysis revealed that the solubility of SKM13-2HCl was markedly improved compared to its parent compound, with solubility values of 417 mg/mL for SKM13-2HCl versus 0.389 mg/mL for SKM13 . Such enhancements are critical for achieving effective therapeutic concentrations in biological systems.

Future Directions

Continued research is necessary to further elucidate the safety profile and long-term efficacy of SKM13-2HCl in clinical settings. Future studies should focus on:

  • Long-term Toxicity Assessments : Evaluating potential side effects over extended periods.
  • Combination Therapies : Investigating synergistic effects with existing antimalarial drugs.
  • Field Trials : Conducting trials in endemic regions to assess real-world efficacy.

Q & A

Q. What are the standard protocols for synthesizing Glycylaminophenylbenzoylurea (HCl salt) in a research setting?

  • Methodological Answer : Synthesis typically involves coupling glycylaminophenylbenzoylurea with HCl under controlled conditions. Key steps include:
    • Reagent Preparation : Use anhydrous HCl gas or concentrated HCl solution (37%) in a stoichiometric ratio .
    • Reaction Monitoring : Track pH changes (target pH ~1–2) and precipitate formation via TLC or HPLC .
    • Purification : Recrystallize the HCl salt using ethanol/water mixtures, followed by vacuum drying (40–60°C) to remove residual solvents .
      Note: Validate purity via elemental analysis (C, H, N, Cl) and NMR spectroscopy (e.g., ¹H-NMR for amine proton shifts at δ 8.5–9.5 ppm) .

Q. Which analytical techniques are critical for characterizing Glycylaminophenylbenzoylurea (HCl salt)?

  • Methodological Answer : Prioritize:
    • Spectroscopy : ¹H/¹³C-NMR (amide bond confirmation, HCl counterion integration) .
    • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>98%) and stability .
    • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points and hydrate formation .
    • X-ray Diffraction : Single-crystal XRD for polymorph identification .

Q. How can researchers determine the solubility profile of Glycylaminophenylbenzoylurea (HCl salt) in aqueous and organic solvents?

  • Methodological Answer :
    • Equilibrium Solubility : Shake excess compound in solvents (e.g., water, DMSO, ethanol) at 25°C/37°C for 24 hrs, filter, and quantify via UV-Vis .
    • pH-Dependent Solubility : Adjust buffer pH (1–7.4) and measure solubility to assess ionization effects .
      Data Interpretation: Compare results with Hansen solubility parameters to predict formulation compatibility .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate Glycylaminophenylbenzoylurea (HCl salt) under varying storage conditions?

  • Methodological Answer :
    • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
    • Analytical Endpoints : Monitor hydrolysis (HPLC peak shifts), oxidation (peroxide assays), and color changes (CIELab metrics) .
    • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. What strategies resolve contradictions in reported biological activity data for Glycylaminophenylbenzoylurea (HCl salt)?

  • Methodological Answer :
    • Batch Variability : Compare synthesis protocols (e.g., HCl stoichiometry, crystallization solvents) across studies .
    • Assay Conditions : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media) .
    • Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify outliers .

Q. How can researchers optimize the salt form (e.g., HCl vs. other counterions) for enhanced bioavailability?

  • Methodological Answer :
    • Counterion Screening : Compare HCl with acetate, sulfate, or phosphate salts via:
  • Solubility : Powder dissolution assays in biorelevant media (FaSSIF/FeSSIF) .
  • Permeability : Caco-2 cell monolayers to assess passive diffusion .
    • Crystallography : Identify salt forms with lower lattice energy for improved dissolution .

Data Reporting & Validation

Q. What statistical methods are recommended for analyzing dose-response data in Glycylaminophenylbenzoylurea (HCl salt) studies?

  • Methodological Answer :
    • Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism .
    • Error Analysis : Report 95% confidence intervals for EC₅₀ values and use ANOVA for group comparisons .
    • Reproducibility : Include triplicate measurements and negative/positive controls in all assays .

Q. How should researchers address discrepancies between computational predictions (e.g., molecular docking) and experimental binding data?

  • Methodological Answer :
    • Model Refinement : Re-dock using crystal structures of target proteins (PDB) and adjust force fields (e.g., AMBER vs. CHARMM) .
    • Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐ, kₑ) .
    • Data Integration : Overlay docking poses with mutagenesis data to identify critical binding residues .

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